molecular formula C7H12BrN3 B13201194 4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole

4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole

Cat. No.: B13201194
M. Wt: 218.09 g/mol
InChI Key: DGKIQAVEYVWUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole is a brominated triazole derivative characterized by a 1,2,3-triazole core substituted with a methyl group at the 1-position and a 3-bromo-2-methylpropyl chain at the 4-position. Triazoles are heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties .

Properties

Molecular Formula

C7H12BrN3

Molecular Weight

218.09 g/mol

IUPAC Name

4-(3-bromo-2-methylpropyl)-1-methyltriazole

InChI

InChI=1S/C7H12BrN3/c1-6(4-8)3-7-5-11(2)10-9-7/h5-6H,3-4H2,1-2H3

InChI Key

DGKIQAVEYVWUCU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN(N=N1)C)CBr

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Preformed Triazole

An alternative approach involves direct alkylation of a preformed 4-substituted 1-methyl-1H-1,2,3-triazole with an appropriate bromoalkyl electrophile.

  • Step 1: Synthesis of 1-methyl-1H-1,2,3-triazole via methylation of 1H-1,2,3-triazole using methyl iodide or methyl sulfate under basic conditions.
  • Step 2: Lithiation at the 4-position of the triazole ring using strong bases such as lithium diisopropylamide (LDA).
  • Step 3: Reaction of the lithiated intermediate with 3-bromo-2-methylpropyl halide or equivalent electrophile to introduce the bromoalkyl side chain.

This method requires careful control of reaction conditions to avoid side reactions such as multiple alkylations or ring opening.

Multi-Step Synthesis via Bromination and Side Chain Introduction

From a patent on related triazole derivatives (though focusing on 1,2,4-triazoles), a multi-step approach can be adapted:

Step Description Reagents/Conditions
1 Formation of 1-methyl-1H-1,2,3-triazole Methylation of triazole with methyl halide, KOH, ethanol, reflux
2 Lithiation and bromination at 4-position LDA, dibromomethane or brominating agent, THF, low temperature
3 Introduction of side chain Nucleophilic substitution with 3-bromo-2-methylpropyl nucleophile or alkylation

This approach benefits from precise regioselective bromination and functional group transformations but is more labor-intensive.

Comparative Table of Preparation Methods

Method Key Reagents Advantages Disadvantages Typical Yield Range
CuAAC Click Chemistry Terminal alkyne, azide, Cu(I) catalyst High regioselectivity, mild conditions Requires azide and alkyne synthesis 80–95%
Direct Lithiation and Alkylation LDA, 3-bromo-2-methylpropyl halide Direct substitution, fewer steps Sensitive to conditions, side reactions possible 60–80%
Multi-step Bromination & Alkylation Methylation reagents, LDA, brominating agents Precise control of substitution Multi-step, time-consuming 50–75%

Research Findings and Optimization Notes

  • Base Selection: Secondary amines such as pyrrolidine enhance yields in CuAAC reactions compared to inorganic bases.
  • Catalyst Choice: Copper(I) iodide is the preferred catalyst for regioselective 1,4-disubstituted triazole formation.
  • Temperature Control: Low temperatures (0–5 °C) during lithiation prevent side reactions and improve regioselectivity.
  • Solvent Effects: Polar aprotic solvents like tetrahydrofuran (THF) are optimal for lithiation and subsequent electrophilic substitution steps.
  • Hydrogenation Conditions: For debromination steps (if required), mild hydrogenation with 5% Pd/C under 0.1–0.3 MPa at 25–35 °C is effective.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromo group.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of substituted triazoles.

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of de-brominated triazoles.

Scientific Research Applications

4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The bromo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine substituents enhance lipophilicity and intermolecular interactions (e.g., halogen bonding) compared to chloro analogs, as seen in isostructural chloro/bromo pairs .
  • Substituent Position : Methyl groups at the 1-position (e.g., in the target compound) reduce steric hindrance compared to bulkier aryl substituents (e.g., benzoxazolyl in ).
  • Electronic Modulation : Electron-withdrawing groups (e.g., CF₃ in ) increase stability but may complicate synthesis via cross-coupling reactions .

Implications for Target Compound :

  • The absence of electron-withdrawing groups (e.g., NO₂, CF₃) suggests reduced metabolic stability but improved synthetic accessibility relative to fluorinated triazoles .

Physicochemical Properties and Spectroscopic Data

Spectroscopic data for selected analogs provide benchmarks for the target compound:

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) EI-MS (m/z)
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 533 (C-Br), 1248 (C=S) 9.00 (s, 1H, triazole), 2.77 (s, 3H, CH₃) 464 (M+1)
1-(3-Bromopropyl)-4-(2-pyridyl)-1H-1,2,3-triazole N/A Expected peaks: 3.5–4.0 (m, BrCH₂CH₂CH₂) 283 (M+)

Predictions for Target Compound :

  • IR : A strong C-Br stretch near 550–600 cm⁻¹ and C-N stretches near 1500–1600 cm⁻¹.
  • ¹H-NMR : Methyl protons (1-position) at ~3.0–3.5 ppm; bromopropyl chain protons at 1.8–2.2 (CH₂) and 3.4–3.8 ppm (CHBr).

Biological Activity

4-(3-Bromo-2-methylpropyl)-1-methyl-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on various research studies.

  • Molecular Formula : C7_7H12_{12}BrN3_3
  • Molecular Weight : 218.09 g/mol
  • CAS Number : 1696204-59-7

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study synthesized various 1H-1,2,3-triazole compounds and evaluated their antibacterial and antifungal activities. The results indicated that many derivatives, including those with a similar structure to this compound, showed potent inhibition against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
Control (Metronidazole)E. coli20
Control (Metronidazole)S. aureus22

Anticancer Activity

The anticancer potential of triazoles has been widely studied. In one investigation, derivatives of triazoles were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that compounds containing the triazole moiety exhibited significant cytotoxic effects through mechanisms such as thymidylate synthase inhibition .

Case Study: Cytotoxicity Evaluation

A specific study highlighted the effectiveness of triazole derivatives in inhibiting cancer cell proliferation. The compound showed IC50_{50} values ranging from 1.95 to 4.24 μM, which were significantly lower than the standard drug Pemetrexed (IC50_{50} = 7.26 μM) .

Enzyme Inhibition

Triazole compounds have also been investigated for their ability to inhibit key enzymes involved in neurodegenerative diseases. For instance, studies have shown that certain triazole derivatives can act as inhibitors of butyrylcholinesterase (BuChE), which is relevant in Alzheimer's disease research .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50_{50} (µM)
This compoundBuChE5.51
Donepezil (Control)BuChE6.21
Compound ABuChE3.04

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.